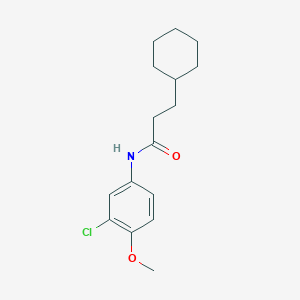
N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide, also known as MNMA, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a multi-step process and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide involves its ability to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory. N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide has also been found to have neuroprotective effects and has been used in studies on neurodegenerative diseases. Additionally, N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide has been found to have antioxidant properties and has been used in studies on oxidative stress.
实验室实验的优点和局限性
One of the advantages of using N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying cognitive function and memory. N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide also has neuroprotective and antioxidant properties, which make it useful in studies on neurodegenerative diseases and oxidative stress. However, one limitation of using N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide in lab experiments is its potential toxicity, which must be carefully monitored.
未来方向
There are several future directions for the use of N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide in scientific research. One area of research is the development of N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide analogs with improved potency and selectivity. Another area of research is the use of N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide in studies on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide could be used in studies on oxidative stress and aging. Overall, N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide has the potential to be a valuable tool in scientific research and could lead to new insights into the mechanisms of various diseases and conditions.
合成方法
The synthesis of N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide involves a multi-step process that includes the reaction of 4-methyl-3-nitrophenol with ethyl chloroacetate to form 2-(4-methyl-3-nitrophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(4-methyl-3-nitrophenoxy)acetyl chloride. The final step involves the reaction of N-methylamine with 2-(4-methyl-3-nitrophenoxy)acetyl chloride to form N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide.
科学研究应用
N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide has also been shown to have antioxidant properties and has been used in studies on oxidative stress and neurodegenerative diseases.
属性
IUPAC Name |
N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7-3-4-8(5-9(7)12(14)15)16-6-10(13)11-2/h3-5H,6H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOJKGZRRMUJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-methyl-3-nitrophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)
![methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate](/img/structure/B5739527.png)

![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5739540.png)
![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)
![2-{[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739565.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)
![4-{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739592.png)
